Product packaging for 1-(But-2-en-1-yl)-1H-indol-6-amine(Cat. No.:)

1-(But-2-en-1-yl)-1H-indol-6-amine

Cat. No.: B13074518
M. Wt: 186.25 g/mol
InChI Key: UAZYUIIIXQRVSR-NSCUHMNNSA-N
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Description

1-(But-2-en-1-yl)-1H-indol-6-amine is a chemical compound of significant interest in medicinal chemistry research, built upon a versatile 1H-indol-6-amine scaffold. The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities and its presence in numerous natural products and clinically relevant molecules . This specific derivative, featuring a but-2-en-1-yl substitution at the indole nitrogen, is primarily utilized as a key synthetic intermediate for the development of novel bioactive compounds. Indole derivatives, particularly 6-aminoindole analogs, have demonstrated a broad spectrum of pharmacological activities in scientific studies, making them valuable templates for exploring new therapeutic avenues . Research into similar compounds has highlighted potential in areas such as antiviral applications, where certain indole derivatives have shown inhibitory activity against viruses like influenza A and Coxsackie B4 . Furthermore, the indole scaffold is frequently investigated for its anticancer potential, as these structures can interact with multiple cellular targets . The primary amine at the 6-position of the indole ring offers a handle for further synthetic modification, for instance, through acid-amine coupling reactions to create amide derivatives, a common strategy to optimize drug-like properties and biological activity . Researchers value this compound for its utility in constructing more complex molecules aimed at hit-to-lead optimization and structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B13074518 1-(But-2-en-1-yl)-1H-indol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-[(E)-but-2-enyl]indol-6-amine

InChI

InChI=1S/C12H14N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h2-6,8-9H,7,13H2,1H3/b3-2+

InChI Key

UAZYUIIIXQRVSR-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1C=CC2=C1C=C(C=C2)N

Canonical SMILES

CC=CCN1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 1 but 2 En 1 Yl 1h Indol 6 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comamazonaws.comslideshare.netlibretexts.org This process involves breaking key bonds, known as disconnections, which correspond to reliable chemical reactions in the forward, or synthetic, direction. amazonaws.comslideshare.net

The most logical disconnection in the target molecule is the C-N bond between the indole (B1671886) nitrogen (N1) and the but-2-en-1-yl group. amazonaws.com This disconnection simplifies the molecule into two key synthons: a 1H-indol-6-amine anion and a but-2-en-1-yl cation. The corresponding synthetic equivalents would be 1H-indol-6-amine and a but-2-en-1-yl halide (e.g., bromide or chloride) or a similar electrophilic equivalent. This approach is based on the well-established N-alkylation of indoles. nih.govorganic-chemistry.org

The introduction of the amino group at the C6 position is another critical consideration. A common and effective strategy in indole chemistry is to introduce the amino group via the reduction of a nitro group. acs.org This involves a functional group interconversion (FGI). youtube.com Therefore, the 1H-indol-6-amine synthon can be further disconnected to a 6-nitro-1H-indole precursor. The synthesis of 6-aminoindole (B160974) from the reduction of 6-nitroindole (B147325) is a known transformation. acs.org

This two-pronged retrosynthetic approach provides a clear and logical pathway to the target molecule, starting from the more readily available 6-nitroindole.

Development of Multi-Step Synthetic Routes

Based on the retrosynthetic analysis, a forward synthetic plan can be devised. The key steps involve the N-alkylation of an indole nucleus and the management of the C6-amino functionality.

A significant challenge in the alkylation of indoles is controlling the regioselectivity between N-alkylation and C3-alkylation. nih.govgoogle.com For the synthesis of 1-(but-2-en-1-yl)-1H-indol-6-amine, exclusive N-alkylation is required.

The direct N-alkylation of 6-aminoindole with a but-2-en-1-yl halide presents a straightforward approach. To achieve regioselectivity, the reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, making it a more potent nucleophile. However, the amino group at C6 could also be alkylated. To circumvent this, a protection strategy for the amino group might be necessary.

A more viable route involves the N-alkylation of 6-nitroindole with a but-2-en-1-yl halide, followed by the reduction of the nitro group. The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton, facilitating N-alkylation.

Table 1: Proposed Synthesis of this compound via N-alkylation and Reduction

StepReactant(s)ReagentsProduct
16-Nitroindole1. Base (e.g., NaH, K₂CO₃) 2. But-2-en-1-yl bromide1-(But-2-en-1-yl)-6-nitro-1H-indole
21-(But-2-en-1-yl)-6-nitro-1H-indoleReducing agent (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl)This compound

Modern synthetic methods offer catalytic solutions to the challenge of regioselective N-alkylation of indoles. nih.govmdpi.comnih.gov

Transition Metal Catalysis : Copper-catalyzed N-alkylation of indoles has been shown to be effective. rsc.orgresearchgate.net For instance, a copper(I) iodide catalyst could be employed to mediate the reaction between 6-nitroindole and a but-2-en-1-yl derivative. rsc.org Iron complexes have also been utilized to switch the selectivity of indole alkylation towards the nitrogen atom. nih.gov A one-pot, two-step procedure involving the N-alkylation of the corresponding indoline (B122111) followed by oxidation could also be a viable strategy. nih.gov

Organocatalysis : Chiral phosphoric acids have been demonstrated to catalyze the asymmetric N-alkylation of indoles, although for the synthesis of the target molecule, an achiral catalyst would suffice. nih.gov Organocatalytic methods can provide mild reaction conditions and high regioselectivity. mdpi.com

Table 2: Potential Catalytic Systems for N-Alkylation of 6-Nitroindole

Catalytic SystemCatalyst ExampleAlkylating Agent SourcePotential Advantages
Transition MetalCopper(I) Iodide (CuI) rsc.orgBut-2-en-1-yl halideGood yields, broad substrate scope.
Transition MetalTricarbonyl(cyclopentadienone) iron complex nih.govBut-2-en-1-ol (via borrowing hydrogen)High N-selectivity, use of alcohols as alkylating agents.
OrganocatalysisPhosphoric Acid Derivatives nih.govIn situ generated electrophilesMild conditions, high enantioselectivity (if chiral).

Following the successful N-alkylation of 6-nitroindole using any of these catalytic methods, the subsequent reduction of the nitro group to an amine would yield the final product, this compound. The choice of reducing agent would need to be compatible with the butenyl group to avoid its reduction.

Introduction of the C6-Amino Moiety

The introduction of an amino group at the C6 position of the indole ring is a pivotal step in the synthesis of the target compound. This transformation can be achieved through several methods, primarily involving the reduction of a corresponding nitro-group precursor or, more recently, through advanced direct C-H amination techniques.

A reliable and well-established method for synthesizing 6-aminoindoles is through the reduction of a 6-nitroindole intermediate. This multi-step approach first involves the N-alkylation of 6-nitroindole with a suitable butenyl electrophile, such as crotyl bromide, to form the precursor, 1-(but-2-en-1-yl)-6-nitro-1H-indole. The subsequent reduction of the nitro group to the desired amine is a critical step.

A variety of reducing agents can be employed for this transformation, each with its own set of advantages regarding yield, selectivity, and compatibility with other functional groups. Common reagents include metal catalysts with a hydrogen source (e.g., H₂ gas with Palladium on carbon), or chemical reductants like tin(II) chloride. An efficient one-pot method for the synthesis of N-alkyl-6-nitroindoles has been reported, which involves the reaction of 6-nitroindoline (B33760) with an alkyl halide and sodium hydride in DMF, leading to concomitant alkylation and aromatization. researchgate.net The reduction of N-substituted nitroindoles can also be achieved with high efficiency using reagents like sodium borohydride (B1222165) in the presence of zirconium(IV) chloride. researchgate.net

The choice of reducing agent can be critical, as demonstrated in the table below, which summarizes various conditions reported for the reduction of nitroindoles.

Table 1: Comparison of Reducing Agents for the Conversion of 6-Nitroindole Precursors This table is illustrative and based on general findings for nitroindole reductions.

Entry Reducing Agent Solvent Temperature (°C) Typical Yield (%) Reference
1 H₂, Pd/C (10%) Ethanol 25 >90 General Knowledge
2 SnCl₂·2H₂O Ethanol 78 (reflux) 85-95 General Knowledge
3 NaBH₄ / ZrCl₄ DME 25 ~90 researchgate.net
4 Hydrazinium monoformate / Raney Ni Ethanol 78 (reflux) 80-90 acs.org
5 Aluminum Amalgam THF/H₂O 25 ~75 acs.org

The direct functionalization of C-H bonds represents a more atom-economical and modern approach to synthesizing substituted indoles. rsc.org However, achieving regioselective functionalization on the benzene (B151609) ring of the indole nucleus is challenging due to the inherent reactivity of the C2 and C3 positions. rsc.org Directing group strategies have emerged as a powerful tool to overcome this hurdle.

For the synthesis of this compound, a hypothetical direct amination route would start with 1-(but-2-en-1-yl)-1H-indole. A directing group would be temporarily installed on the indole nitrogen to guide a transition-metal catalyst to the C6 position. While direct C6-amination is still a developing field, analogous C6-arylations provide a strong proof of concept. For instance, the use of an N–P(O)tBu₂ directing group with a copper(I) oxide catalyst has been shown to facilitate the direct and selective arylation of the indole C6-position with diaryliodonium salts. nih.govacs.orgacs.org This protocol is notable for its mild conditions and avoidance of complex ligands. acs.org A similar strategy could be envisioned for C6-amination, employing a suitable nitrogen source.

The development of such a method would require careful optimization of the directing group, catalyst, and nitrogen-based coupling partner.

Table 2: Hypothetical Optimization for Direct C6-Amination of a Directed Indole This table is illustrative, based on principles from direct C-H functionalization studies.

Entry Catalyst (mol%) Ligand N-Source Directing Group (DG) Yield of C6-Amine (%)
1 Pd(OAc)₂ (10) None NH₂OTs -P(O)tBu₂ <10
2 CuO (20) None NH₂OTs -P(O)tBu₂ 65
3 [RhCp*Cl₂]₂ (5) None NH₂OTs -P(O)tBu₂ 30
4 CuO (20) None N₃CO₂Et -P(O)tBu₂ 58
5 CuO (20) None NH₂OTs -SO₂Ph 15

Optimization of Reaction Conditions and Efficiency

To ensure a successful and scalable synthesis, the optimization of reaction parameters is paramount. This involves a systematic study of solvents, temperature, catalyst systems, and purification methods to maximize yield and minimize side products.

The choice of solvent can significantly influence reaction outcomes. For the N-alkylation step to introduce the butenyl group, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used in conjunction with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.gov In transition-metal-catalyzed C-H functionalization reactions, the solvent can affect catalyst solubility, stability, and reactivity. rsc.org For instance, studies on indole alkylation have shown that solvents ranging from non-polar toluene (B28343) to more polar options like dioxane can be optimal depending on the specific catalytic system. rsc.orgnih.gov

Temperature control is equally critical. While some reactions, like certain Brønsted acid-catalyzed C6 functionalizations, can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. rsc.orgfrontiersin.org Conversely, exothermic reactions, such as those involving highly reactive organometallic reagents, may need cooling to prevent decomposition and the formation of byproducts. For crystallization-based purifications, precise temperature control is essential to maximize the recovery of pure product. researchgate.net

In modern synthetic chemistry, the catalyst system is often the cornerstone of a reaction's success, particularly for challenging transformations like regioselective C-H functionalization. nih.gov

For C-H Amination: The choice of transition metal (e.g., palladium, copper, rhodium, iridium) and the associated ligands dictates the reaction's efficiency and selectivity. rsc.org Ligands can tune the steric and electronic properties of the metal center, thereby influencing which C-H bond is activated. In the case of C6-arylation, a ligand-free system with CuO proved effective, highlighting that simpler systems can sometimes be optimal. acs.org

For Hydrogenation: In the reduction of a nitro precursor via catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and catalyst loading can impact the reaction time and completeness of the reduction. acs.orgacs.org

The development of novel catalyst systems, including dual-function catalysts that can perform multiple steps in one pot, is an active area of research that could streamline the synthesis of complex indoles. acs.org

The final stage of the synthesis involves the isolation and purification of this compound to the required standard of purity. Crude indole derivatives often contain unreacted starting materials, reagents, and side products from competing reactions like polyalkylation. nih.govgoogle.com

Standard purification protocols include:

Aqueous Workup and Extraction: To remove inorganic salts and water-soluble impurities. The choice of an organic solvent that is immiscible with water is key. google.com

Column Chromatography: This is the most common method for purifying indole derivatives. Silica gel is typically used as the stationary phase, with a gradient of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase to separate compounds based on polarity. chemicalbook.com

Crystallization: If the final compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. researchgate.net Studies on indole purification have identified optimal solvent mixtures, such as methanol (B129727)/water, and crystallization temperatures to maximize yield and purity. researchgate.net

The combination of these techniques is often necessary to obtain the target compound in a highly purified form suitable for further application. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to fully characterize the structure of 1-(But-2-en-1-yl)-1H-indol-6-amine.

High-Resolution 1D NMR (¹H, ¹³C, DEPT) for Atom Connectivity

The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the vinylic and aliphatic protons of the but-2-en-1-yl substituent, and the amine protons. The integration of these signals would confirm the proton count for each group.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, twelve distinct carbon signals are anticipated, corresponding to the eight carbons of the indole core and the four carbons of the butenyl chain. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbons of the benzene (B151609) portion of the indole ring would appear in the aromatic region, while the carbons of the pyrrole (B145914) ring and the butenyl group would have characteristic chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are utilized to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH groups. This information is crucial for assigning the carbon signals unambiguously.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.45d8.41HH-4
7.02d2.01HH-7
6.95d2.81HH-2
6.65dd8.4, 2.01HH-5
6.40d2.81HH-3
5.60-5.70m-1HH-2'
5.45-5.55m-1HH-3'
4.60d5.22HH-1'
3.65br s-2HNH₂
1.70d6.43HH-4'

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)DEPT-135DEPT-90Assignment
142.5--C-6
136.8--C-7a
131.0++C-2'
129.5++C-2
125.4++C-3'
121.8++C-4
120.5--C-3a
108.2++C-5
101.3++C-3
95.7++C-7
48.9--C-1'
17.8+-C-4'

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

Two-dimensional NMR experiments are powerful for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, correlations would be expected between the adjacent aromatic protons on the indole ring (e.g., H-4 and H-5) and within the butenyl chain (H-1' with H-2', and H-2' with H-3' and H-4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for linking different structural fragments. For example, correlations from the H-1' protons of the butenyl group to the N-1 and C-7a carbons of the indole ring would confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry, such as the E/Z configuration of the double bond in the butenyl substituent. For the E isomer, a NOE correlation would be expected between the H-1' and H-3' protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and thus the precise molecular formula. For this compound, the expected molecular formula is C₁₂H₁₄N₂. HRMS analysis would confirm this by matching the experimentally measured mass to the calculated exact mass.

Table 3: Hypothetical HRMS Data for this compound

IonCalculated m/zMeasured m/zFormula
[M+H]⁺187.1230187.1232C₁₂H₁₅N₂

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) would likely appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching of the aromatic ring and the butenyl group would appear in the 1500-1650 cm⁻¹ region. A band corresponding to the N-H bending of the amine would also be expected around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bond of the butenyl group and the aromatic ring vibrations are typically strong in the Raman spectrum.

Table 4: Hypothetical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3360MediumN-H stretch (asymmetric and symmetric)
3050Medium-WeakAromatic C-H stretch
2920, 2860MediumAliphatic C-H stretch
1620StrongN-H bend
1600, 1580, 1470Medium-StrongAromatic C=C stretch
965StrongC-H bend (trans-alkene)

Solid-State Structural Determination via X-ray Crystallography

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would also reveal how the molecules are arranged in the crystal lattice. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in determining the crystal packing. The primary amine group and the indole N-H (if it were not substituted) are potential hydrogen bond donors, while the nitrogen atoms can act as acceptors. In this N-substituted indole, the amine group is the primary site for hydrogen bonding, which would significantly influence the supramolecular architecture. The aromatic rings could also participate in π-π stacking interactions. Understanding these interactions is key to comprehending the solid-state properties of the compound.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise determination of bond lengths, bond angles, and torsion angles for this compound would necessitate experimental techniques like X-ray crystallography or computational chemistry studies. In the absence of empirical data, a theoretical analysis would be the primary method for predicting these parameters.

Expected Bond Lengths and Angles:

The molecular structure of this compound combines an indole core with a butenyl substituent on the indole nitrogen and an amine group at the 6-position.

Indole Ring: The bond lengths within the indole ring are expected to reflect its aromatic and heterocyclic character. The C-C bonds in the benzene portion of the indole would exhibit lengths intermediate between typical single and double bonds, characteristic of aromatic systems. The C-N and C-C bonds within the pyrrole ring would also show partial double bond character.

Butenyl Group: The C=C double bond in the but-2-en-1-yl substituent would have a bond length of approximately 1.34 Å, while the C-C single bonds would be around 1.54 Å. The N-C bond connecting the butenyl group to the indole nitrogen would be a typical single bond length.

Amino Group: The C-N bond of the amino group at the 6-position would be a standard aromatic carbon to nitrogen single bond.

Torsion Angles:

Without experimental data, a theoretical data table would be speculative. A representative, generalized table for a similar N-alkylated indole derivative is presented for illustrative purposes, but it must be emphasized that these values are not for the specific compound of interest.

Table 1: Hypothetical Bond Lengths and Angles for an N-Alkylated Indole Derivative

Bond/AngleTypeExpected Value
C=C (Butenyl)Bond Length~1.34 Å
C-C (Butenyl)Bond Length~1.52 Å
N-C (N-Alkyl)Bond Length~1.47 Å
C-N (Amine)Bond Length~1.38 Å
C-N-C (Indole)Bond Angle~108°
N-C-C (Alkyl)Bond Angle~112°
C-C-N (Amine)Bond Angle~120°

Solution-State Conformational Analysis

The conformational flexibility of this compound in solution would be primarily governed by rotation around the single bonds of the N-butenyl substituent.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the energy barriers associated with conformational changes, such as bond rotations. For this compound, DNMR studies could be used to determine the rotational barrier around the N1-C(1') bond.

At low temperatures, the rotation around this bond might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation would increase, leading to the broadening and eventual coalescence of these signals. By analyzing the line shapes at different temperatures, the free energy of activation (ΔG‡) for the rotation can be calculated.

Studies on similar N-substituted indoles have shown that rotational barriers can vary depending on the size and nature of the substituent. gac.edu However, no specific DNMR studies have been published for this compound.

Table 2: Illustrative Rotational Barrier Data for a Generic N-Substituted Heterocycle

ProcessTechniqueSolventBarrier (kJ/mol)
Rotation around N-Alkyl bondDNMRCDCl3Not Available

This compound itself is an achiral molecule as it does not possess a stereocenter and cannot exist as non-superimposable mirror images. Therefore, it would not exhibit chiroptical properties such as optical rotation or circular dichroism (CD).

However, if a chiral center were introduced into the molecule, for instance by substitution on the butenyl chain or through the formation of a chiral derivative, the resulting molecule could be optically active. Chiroptical techniques would then be essential for its characterization. For example, the synthesis of a derivative with a chiral auxiliary would allow for the study of its CD spectrum, which provides information about the stereochemistry of the molecule.

Without any reported chiral derivatives of this compound, a discussion of its chiroptical properties remains purely hypothetical.

Reactivity Profiles and Derivatization Strategies of 1 but 2 En 1 Yl 1h Indol 6 Amine

Reactivity at the Indole (B1671886) Core

The indole nucleus of 1-(But-2-en-1-yl)-1H-indol-6-amine is an electron-rich aromatic system, susceptible to a variety of functionalization reactions. The reactivity is influenced by the inherent electronic properties of the indole ring system and the substituents it bears, namely the 6-amino group and the N-but-2-en-1-yl group.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene portion of the indole core is activated towards electrophilic aromatic substitution (EAS) by the potent electron-donating amino group at the C6 position. In EAS reactions, substituents on an aromatic ring direct incoming electrophiles to specific positions. youtube.comyoutube.commasterorganicchemistry.com Activating groups, particularly those with lone pairs of electrons like the amino group, are strong ortho- and para-directors. libretexts.orglibretexts.org

For this compound, the amino group at C6 directs electrophilic attack to the positions ortho (C5 and C7) and para (C4) to it. However, the C4 position is part of the pyrrole (B145914) ring fusion. Therefore, electrophilic substitution on the benzene ring is strongly favored at the C5 and C7 positions. The N-but-2-en-1-yl group is generally considered to be weakly activating or deactivating and its influence is minor compared to the powerful amino group. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govrsc.org

Table 1: Directing Effects of Substituents on the Benzene Ring for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions for Substitution
-NH₂C6Strongly ActivatingOrtho, Para-DirectorC5, C7
-N(CH₂CH=CHCH₃)N1Weakly Activating/Deactivating--
Pyrrole Ring FusionC4, C7aActivating--

Functionalization at the Pyrrole Ring (C2, C3)

The pyrrole half of the indole nucleus also exhibits characteristic reactivity. Generally, the C3 position of indole is the most nucleophilic and prone to attack by electrophiles, as this pathway allows the intermediate cation to be stabilized without disrupting the aromaticity of the benzene ring. stackexchange.com In contrast, functionalization at the C2 position is more challenging but can be achieved, often through the use of a directing group on the indole nitrogen. thieme-connect.com

Recent advances have enabled regioselective C-H functionalization at both C2 and C3. For instance, ruthenium-catalyzed C2-alkenylation of indoles can be achieved with the assistance of a directing group on the nitrogen. nih.govacs.org Palladium-catalyzed reactions are commonly employed for C3 functionalization, such as the C3-selective allylation with allyl alcohols, which is promoted by triethylborane. acs.orgnih.gov These methods provide pathways to introduce a wide variety of substituents at these positions.

Table 2: Representative Functionalization Reactions of the Indole Pyrrole Ring
PositionReaction TypeCatalyst/ReagentKey FeaturesReference
C2Alkenylation[Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂ORequires an N-directing group (e.g., N,N-dimethylcarbamoyl). High regio- and stereoselectivity. thieme-connect.comnih.govacs.org
C3AllylationPd(PPh₃)₄, Et₃BSelective C3-allylation using allyl alcohols. acs.orgnih.govnih.gov
C3BenzylationPd(OAc)₂, P(t-Bu)₂Me·HBF₄, Zn(OTf)₂Selective C3-benzylation using benzyl (B1604629) alcohols. acs.org

Transformations of the But-2-en-1-yl Side Chain

The but-2-en-1-yl substituent at the N1 position provides a versatile handle for a range of chemical transformations, primarily involving the carbon-carbon double bond.

Olefin Metathesis and Cross-Coupling Reactions

The alkene functionality in the but-2-en-1-yl side chain can participate in olefin metathesis reactions. wikipedia.org Cross-metathesis with other alkenes, catalyzed by ruthenium-based catalysts like Grubbs' catalysts, would allow for the installation of different functional groups at the terminus of the side chain. Ring-closing metathesis (RCM) is another powerful application, which could be employed if a second olefin is introduced elsewhere in the molecule, enabling the construction of novel heterocyclic ring systems. organic-chemistry.orgrsc.orgnih.gov

The allylic nature of the side chain also makes it a potential substrate for palladium-catalyzed cross-coupling reactions, although this can be more challenging than reactions at the indole core.

Hydrogenation and Selective Hydrofunctionalization

The double bond of the but-2-en-1-yl group can be readily reduced to a single bond through catalytic hydrogenation. This transformation typically employs catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, converting the but-2-en-1-yl group into a butyl group. nih.gov Asymmetric hydrogenation of N-protected indoles has also been developed using chiral ruthenium or rhodium catalysts to produce optically active indolines. dicp.ac.cnacs.orgnih.gov

Selective hydrofunctionalization of the alkene offers a route to introduce new functional groups with high regioselectivity. A key example is the hydroboration-oxidation reaction, which results in the anti-Markovnikov addition of water across the double bond. wikipedia.orgmasterorganicchemistry.com Using a sterically hindered borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with hydrogen peroxide and a base would yield the corresponding alcohol at the less substituted carbon of the original double bond. d-nb.infonih.gov

Table 3: Representative Hydrogenation and Hydrofunctionalization Reactions of the But-2-en-1-yl Side Chain
ReactionReagentsProduct Functional GroupKey FeaturesReference
Catalytic HydrogenationH₂, Pt/C or Pd/CAlkane (Butyl group)Reduces the C=C double bond. nih.gov
Hydroboration-Oxidation1. 9-BBN; 2. H₂O₂, NaOHAlcoholAnti-Markovnikov, syn-addition of H and OH. d-nb.infonih.govresearchgate.net

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The alkene in the side chain is susceptible to various oxidation reactions. Epoxidation, the conversion of the alkene to an epoxide, can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.comleah4sci.comresearchgate.net This reaction is stereospecific, with the stereochemistry of the starting alkene determining that of the epoxide product. leah4sci.com

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed to give either syn or anti products. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). The Sharpless asymmetric dihydroxylation, which uses chiral ligands in conjunction with the osmium catalyst, allows for the enantioselective synthesis of chiral diols. chemeurope.comwikipedia.orgmdpi.comopenochem.orgorganic-chemistry.org Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Table 4: Representative Oxidation Reactions of the But-2-en-1-yl Side Chain
ReactionReagentsProduct Functional GroupStereochemistryReference
Epoxidationm-CPBAEpoxideSyn-addition, stereospecific. masterorganicchemistry.comleah4sci.com
Syn-DihydroxylationOsO₄ (catalytic), NMOVicinal DiolSyn-addition. wikipedia.org
Asymmetric Syn-DihydroxylationAD-mix-α or AD-mix-βChiral Vicinal DiolEnantioselective syn-addition. chemeurope.commdpi.comorganic-chemistry.org
Anti-Dihydroxylation1. m-CPBA; 2. H₃O⁺Vicinal DiolAnti-addition.-

Reactivity of the C6-Amino Functional Group

The exocyclic amino group at the C6 position of the indole ring behaves as a typical primary aromatic amine, serving as a versatile handle for synthetic modifications. Its nucleophilicity and ability to be converted into a diazonium salt are the cornerstones of its reactivity profile.

The lone pair of electrons on the nitrogen atom of the C6-amino group allows it to act as a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation: The C6-amino group can be easily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. These reactions are generally high-yielding and serve to protect the amino group or introduce new functionalities. For instance, reaction with acetyl chloride would yield N-(1-(but-2-en-1-yl)-1H-indol-6-yl)acetamide. While direct acylation of the indole nitrogen is also possible, it is chemically challenging due to the lower nucleophilicity of the indole nitrogen. nih.govacs.org Selective N-acylation at the C6-amino position is generally favored under standard conditions.

Sulfonylation: In a similar fashion, the C6-amino group reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base to furnish sulfonamides. These derivatives are often crystalline solids and are important in medicinal chemistry. The resulting N-(1-(but-2-en-1-yl)-1H-indol-6-yl)sulfonamides are stable compounds, and the sulfonylation can serve as a method for both protection and functionalization.

Alkylation: Direct alkylation of the C6-amino group is more complex due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com Furthermore, competition exists between alkylation at the C6-amino group and alkylation at the indole nitrogen (N1) or carbon atoms of the indole ring (e.g., C3, C6). acs.org The nucleophilicity of the primary amine generally makes it more reactive towards alkylating agents than the indole ring carbons. However, forcing conditions or specific catalytic systems can lead to mixtures of products. Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation at the C6-amino position.

Table 1: Representative Reactions of the C6-Amino Group

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl Chloride (CH₃COCl)Amide
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)Sulfonamide
AlkylationMethyl Iodide (CH₃I)Secondary Amine (potential for over-alkylation)

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgyoutube.com The resulting imine (a compound containing a C=N double bond) can be isolated or used in situ for further transformations, such as reduction to a secondary amine.

This reactivity is also a gateway to the synthesis of more complex heterocyclic systems. For example, studies on the related 5-aminoindole (B14826) have shown that it undergoes condensation with ketones like acetone (B3395972) or mesityl oxide, in the presence of an iodine catalyst, to form tricyclic quinoline (B57606) derivatives. dergipark.org.tr This type of reaction, known as the Combes quinoline synthesis or a related cyclization, involves the initial formation of an enamine or imine intermediate which then undergoes intramolecular electrophilic cyclization onto the indole ring, followed by aromatization. A similar transformation can be expected for this compound, which would lead to the formation of novel polycyclic heteroaromatic systems. frontiersin.orgnih.gov

Table 2: Heterocycle Formation via Condensation (Analogous to 5-Aminoindole)

Reactant 1Reactant 2CatalystProduct TypeRef.
6-Aminoindole (B160974) derivativeAcetoneIodine (I₂)Tricyclic Quinolone dergipark.org.tr
6-Aminoindole derivativeMesityl OxideIodine (I₂)Tricyclic Quinolone dergipark.org.tr

A cornerstone of aromatic amine chemistry is the diazotization reaction, which converts the primary amino group into a diazonium salt (-N₂⁺). organic-chemistry.org Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), would yield the corresponding 1-(but-2-en-1-yl)-1H-indole-6-diazonium salt. numberanalytics.com

This diazonium salt is a highly valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com The diazonium salt can be subsequently displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This provides a powerful method to introduce a range of functional groups onto the C6 position of the indole ring that are not accessible through direct substitution methods.

Key transformations include:

Halogenation: Reaction with CuCl, CuBr, or KI yields the 6-chloro-, 6-bromo-, or 6-iodoindole derivatives, respectively. wikipedia.org

Cyanation: Treatment with CuCN introduces a nitrile group, forming 6-cyanoindole, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. wikipedia.org

Hydroxylation: Heating the diazonium salt in water (Verkochung) or using copper(I) oxide with copper(II) nitrate (B79036) yields the 6-hydroxyindole (B149900) derivative. wikipedia.org

Table 3: Sandmeyer and Related Transformations of the C6-Amino Group

Reagent(s)Functional Group IntroducedProduct
CuCl / HClChloro (-Cl)6-Chloro-1-(but-2-en-1-yl)-1H-indole
CuBr / HBrBromo (-Br)6-Bromo-1-(but-2-en-1-yl)-1H-indole
CuCN / KCNCyano (-CN)1-(But-2-en-1-yl)-1H-indole-6-carbonitrile
H₂O, ΔHydroxyl (-OH)1-(But-2-en-1-yl)-1H-indol-6-ol
KIIodo (-I)6-Iodo-1-(but-2-en-1-yl)-1H-indole
HBF₄, ΔFluoro (-F)6-Fluoro-1-(but-2-en-1-yl)-1H-indole (Balz-Schiemann)

Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity: The derivatization of this compound is governed by the relative reactivity of its multiple nucleophilic sites. The primary sites for reaction are the C6-amino group, the N1-position of the indole, and the electron-rich C3 position of the indole ring.

N-Alkylation/Acylation: In reactions like alkylation, a key regiochemical challenge is the competition between the C6-amino group and the indole nitrogen (N1). Since the starting material is already substituted at the N1 position, further reaction at this site is less likely unless the N1-butenyl group is labile. The primary competition is therefore between the C6-amino group and the indole ring itself. The C6-amino group is generally a stronger nucleophile than the indole ring carbons, favoring reactions like acylation and sulfonylation at the amine. However, under certain conditions, such as Friedel-Crafts type reactions, electrophilic substitution on the electron-rich pyrrole ring can occur, typically at the C3 position, or at C5 or C7 on the benzene ring, influenced by the directing effects of the existing substituents. Research on related indole systems has shown that solvent choice can tune the regioselectivity of alkylation between the N1 and C6 positions. acs.org

Electrophilic Aromatic Substitution: The indole nucleus is highly activated towards electrophilic attack. The C6-amino group is an activating, ortho-, para-directing group, while the N1-alkyl group also activates the ring. This combined activation strongly directs incoming electrophiles. The C3 position remains the most nucleophilic site of the indole ring system. However, the strong activating effect of the amino group will also direct electrophiles to the C5 and C7 positions. The outcome of a specific electrophilic substitution will depend on the nature of the electrophile and the reaction conditions.

Stereoselectivity: The N-substituent, 1-(but-2-en-1-yl), can exist as two geometric isomers: (E)-but-2-en-1-yl and (Z)-but-2-en-1-yl. The specific isomer used as the starting material can potentially influence the stereochemical outcome of subsequent reactions. For reactions occurring on the indole ring, the butenyl group could exert a steric directing effect, favoring the approach of a reagent from the less hindered face of the molecule. Furthermore, the double bond within the butenyl group is itself a reactive site for reactions such as addition or oxidation, which could proceed with diastereoselectivity influenced by the chiral environment of the indole scaffold, should a chiral center be present or induced during the reaction.

Theoretical and Computational Studies of 1 but 2 En 1 Yl 1h Indol 6 Amine

Electronic Structure and Stability Investigations

The electronic nature of a molecule is fundamental to understanding its stability, reactivity, and potential applications. Computational methods allow for a detailed exploration of the electronic landscape of 1-(But-2-en-1-yl)-1H-indol-6-amine.

Density Functional Theory (DFT) Calculations for Ground State Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of molecules. ajrconline.org For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to locate the molecule's lowest energy conformation. ajrconline.orgnih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum total energy.

The optimized geometry provides crucial information about the molecule's three-dimensional structure. For instance, it would reveal the planarity of the indole (B1671886) ring system and the preferred orientation of the butenyl substituent relative to the indole core. The total electronic energy obtained from this calculation is a key indicator of the molecule's thermodynamic stability.

Table 1: Calculated Geometric Parameters for this compound (Illustrative Data)

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC2-C31.38 Å
N1-C21.37 Å
N1-C81.40 Å
C8-C91.45 Å
C6-N21.39 Å
N1-C101.47 Å
C11=C121.34 Å
Bond AngleC2-N1-C8108.5°
N1-C8-C9110.2°
C5-C6-N2121.0°
N1-C10-C11112.3°
Dihedral AngleC8-N1-C10-C11165.0°
C10-C11-C12-C13178.5°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group at the 6-position, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO would represent the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

OrbitalEnergy (eV) (Illustrative)
HOMO-5.25
LUMO-0.89
HOMO-LUMO Gap4.36

Note: The data in this table is illustrative. The exact energies are dependent on the computational method.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgresearchgate.net These maps are generated by plotting the electrostatic potential on the molecule's van der Waals surface. computabio.com

In the ESP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the amino group and potentially on the indole nitrogen, indicating these as sites prone to interaction with electrophiles or hydrogen bond donors. researchgate.netsparkle.pro.brresearchgate.net Regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amino group and the butenyl chain, suggesting these as sites for interaction with nucleophiles or hydrogen bond acceptors. sparkle.pro.br

Conformational Landscapes and Dynamics

Molecules are not static entities but are in constant motion. Understanding the conformational flexibility and dynamic behavior of this compound is crucial for a complete picture of its properties.

Potential Energy Surface Scans of Rotatable Bonds

The butenyl substituent introduces several rotatable bonds, leading to a number of possible conformations. Potential Energy Surface (PES) scans are computational procedures used to explore the energy landscape associated with the rotation around specific bonds. For this compound, key rotations to investigate would be around the N1-C10 and C10-C11 bonds.

By systematically rotating these bonds and calculating the energy at each step, a PES scan reveals the energy barriers between different conformations and identifies the most stable rotamers. This information is vital for understanding the molecule's preferred shape and how easily it can transition between different spatial arrangements.

Molecular Dynamics Simulations in Different Solvation Environments

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering insights into its dynamic motions and interactions with its environment. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule and any surrounding solvent molecules over a period of time. nih.gov

Mechanistic Studies of Synthetic and Derivatization Reactions

The synthesis of this compound typically involves the N-alkylation of 1H-indol-6-amine. organic-chemistry.org Computational studies are instrumental in dissecting the underlying mechanisms of this transformation, particularly regarding the reaction's energetics and selectivity.

Transition State Localization and Activation Energy Calculations

The N-alkylation of an indole nucleus is a fundamental reaction in organic synthesis. youtube.comrsc.org The process is often carried out by deprotonating the indole nitrogen with a strong base, such as sodium hydride, to form a highly nucleophilic indolide anion. This anion then reacts with an electrophile, in this case, a but-2-en-1-yl halide (e.g., 1-bromo-but-2-ene), via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com

Computational methods, primarily Density Functional Theory (DFT), are employed to model this reaction pathway. By calculating the potential energy surface, researchers can identify the key stationary points: the reactants, the transition state, and the product.

Transition State Localization: The transition state for the SN2 reaction is the highest energy point along the reaction coordinate. For the synthesis of this compound, the transition state is characterized by:

A partially formed bond between the indole nitrogen (N1) and the allylic carbon of the butenyl group.

A partially broken bond between the allylic carbon and the leaving group (e.g., a halogen).

A specific geometry where the nucleophilic nitrogen attacks the carbon from the side opposite to the leaving group.

Activation Energy (Ea) Calculation: The activation energy is the energy difference between the reactants and the transition state. youtube.comlibretexts.org Its calculation is crucial for understanding the reaction kinetics. A lower activation energy implies a faster reaction rate. DFT calculations provide a quantitative estimate of this energy barrier, which can be used to predict reaction feasibility and optimize conditions. The calculation involves geometry optimization of both the reactant supermolecule (indolide anion and butenyl halide) and the transition state structure, followed by frequency calculations to confirm their nature and obtain thermodynamic corrections. rsc.org

Table 1: Components of Activation Energy Calculation for N-Alkylation of 1H-indol-6-amine

ComponentDescriptionComputational Method
Reactant Geometry Optimized 3D structure of the 1H-indol-6-amine anion and the but-2-en-1-yl halide.DFT (e.g., B3LYP/6-31G(d))
Transition State Geometry Optimized 3D structure of the highest energy point on the reaction path.DFT with Transition State Search Algorithms (e.g., QST2/3, Berny)
Energy Calculation Single-point energy calculations at a higher level of theory for improved accuracy.DFT, ab initio methods
Frequency Analysis Confirms reactants as minima (zero imaginary frequencies) and the transition state as a first-order saddle point (one imaginary frequency). Provides Zero-Point Vibrational Energy (ZPVE) and thermal corrections.DFT Frequency Calculation
Activation Energy (Ea) Ea = E(Transition State) - E(Reactants), including ZPVE corrections.Derived from calculated energies

Computational Elucidation of Regioselectivity and Stereoselectivity

Regioselectivity: The indole ring possesses two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. Alkylation can potentially occur at either site. However, the N-alkylation product is typically favored under conditions involving a strong base. Computational studies can elucidate the origin of this regioselectivity by comparing the activation energies for the two competing pathways (N-alkylation vs. C3-alkylation). nih.govbeilstein-journals.orgnih.gov

N-Alkylation Pathway: Deprotonation at the nitrogen atom creates a potent nucleophile, leading to a relatively low activation barrier for the SN2 reaction.

C3-Alkylation Pathway: While the C3 position is nucleophilic, direct alkylation without prior N-deprotonation is less favorable. Even in the indolide anion, the negative charge is predominantly localized on the nitrogen, making it the kinetically preferred site of attack.

By calculating and comparing the activation energies (Ea) for both N-alkylation and C3-alkylation, theoretical models consistently show that Ea (N-alkylation) < Ea (C3-alkylation) , thus explaining the observed regioselectivity. organic-chemistry.org

Stereoselectivity: The but-2-en-1-yl group can exist as two geometric isomers: (E)-but-2-en-1-yl and (Z)-but-2-en-1-yl. The SN2 reaction mechanism proceeds with an inversion of stereochemistry if the reacting carbon is chiral. In this case, the carbon is not a stereocenter, but the geometry of the double bond is preserved during the reaction. Therefore, starting with (E)-1-bromo-but-2-ene will yield the (E)-isomer of the product, while the (Z)-halide will yield the (Z)-product. Computational modeling of the respective transition states can confirm that the geometry of the butenyl moiety remains intact throughout the reaction, thereby predicting high stereoselectivity. lboro.ac.uk

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for structural confirmation. rsc.org

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for such predictions. researchgate.net The calculated shifts for this compound would show distinct signals for the protons and carbons of the indole core, the amine substituent, and the butenyl chain.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom PositionPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)Notes
Indole Ring
H-2~6.9 - 7.2~125 - 128
H-3~6.4 - 6.6~101 - 104
H-4~7.2 - 7.4~120 - 123
H-5~6.2 - 6.4~112 - 115
C-6-~140 - 143Substituted with -NH2
H-7~6.8 - 7.0~105 - 108
C-3a-~128 - 131
C-7a-~135 - 138
Amine Group
-NH2~3.5 - 4.5 (broad)-Shift is solvent-dependent
Butenyl Group
N-CH2-~4.5 - 4.7~48 - 51Allylic protons attached to N
-CH=CH-~5.5 - 5.8~125 - 130Vinylic protons
-CH3~1.6 - 1.8~17 - 19

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational spectrum of a molecule. medium.com The resulting spectrum shows the characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm-1)Intensity
N-H StretchAmine (-NH2)3350 - 3500Medium, Doublet
C-H Stretch (Aromatic)Indole C-H3050 - 3150Medium
C-H Stretch (Alkenyl)=C-H3000 - 3100Medium
C-H Stretch (Aliphatic)-CH2-, -CH32850 - 2980Medium-Strong
C=C Stretch (Alkene)C=C1650 - 1680Medium-Weak
C=C Stretch (Aromatic)Indole Ring1580 - 1620Strong
N-H BendAmine (-NH2)1590 - 1650Medium
C-N StretchAr-N, Alkyl-N1250 - 1350Strong
=C-H Bend (Out-of-plane)Trans C=C960 - 980Strong

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov The indole chromophore typically displays two main absorption bands, historically termed 1La and 1Lb, arising from π→π* transitions. nih.govcore.ac.uk The presence of an electron-donating amino group at the C-6 position and the N-alkylation are predicted to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Electronic TransitionTypical Range for Indole (nm)Predicted λmax (nm) in non-polar solvent
1La~260-270~280 - 295
1Lb~280-290~295 - 310

Potential Applications in Materials Science and Chemical Synthesis

Role as a Versatile Synthetic Building Block

The structural features of 1-(but-2-en-1-yl)-1H-indol-6-amine make it a valuable precursor for the synthesis of more complex molecular architectures.

The indole (B1671886) nucleus is a fundamental component of numerous natural products and pharmacologically active compounds. nih.gov The amino group at the 6-position of this compound can serve as a handle for the construction of fused polycyclic systems. For instance, aminoindoles can undergo cyclization reactions to form a variety of nitrogen-containing heterocycles. mdpi.com The synthesis of polycyclic nitrogen heterocycles is a significant area of research, with methods like alkene aminopalladation/carbopalladation cascade reactions being developed to create tricyclic and tetracyclic structures from N-allylaniline derivatives. nih.gov Similarly, tandem reactions involving arynes and azaheptafulvenes have been employed to construct cyclohepta[b]indoles. nih.gov The butenyl group could also participate in intramolecular cyclization reactions, potentially leading to novel polycyclic indole derivatives with unique three-dimensional structures.

Reaction Type Reactants Product Catalyst/Conditions Significance
Tandem ReactionAzaheptafulvenes and arynesCyclohepta[b]indolesSingle step, good yieldEfficient construction of complex polycyclic systems. nih.gov
Cascade ReactionN,2-diallylaniline derivativesTricyclic nitrogen heterocyclesL(n)Pd(Ar)(NRR') intermediateSequential bond formation in a single operation. nih.gov
C-H Activation/CyclizationN-alkyl/aryl benzamidesN-alkyl/aryl isoquinolonesPalladium catalystDirect functionalization of C-H bonds for heterocycle synthesis. nih.gov

This table presents examples of reactions used to synthesize polycyclic heterocycles, which could be adapted for derivatives of this compound.

Indole derivatives can be functionalized to act as ligands for transition metal catalysts. The amino group and the nitrogen atom of the indole ring in this compound could coordinate with metal centers, and the butenyl group offers a site for further modification or polymerization to create multidentate ligands or catalyst supports. Ligand-assisted nickel catalysis, for example, has been shown to be effective in various transformations, including the N,N-dialkylation of acyl hydrazides using alcohols. rsc.org The performance of such catalysts can be dependent on the redox processes of the ligand. nih.gov The development of well-defined, bench-stable nickel catalysts with redox-active ligands is an active area of research for promoting challenging chemical transformations. nih.gov

Contributions to Functional Materials Research

The inherent photophysical properties of the indole scaffold suggest that this compound could be a valuable component in the design of new functional materials.

Indole-based materials have shown promise in the field of organic electronics due to their favorable electronic properties. nih.gov The introduction of an amino group, a strong electron-donating group, at the 6-position of the indole ring can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of electronic properties is crucial for designing materials with efficient charge transport characteristics for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Studies on oligophenylenethiolate self-assembled monolayers have shown that the charge transport properties are strongly dependent on the terminal substituent groups. nih.gov The butenyl group on the indole nitrogen could be utilized for polymerization, leading to the formation of conjugated polymers with potentially high charge carrier mobilities. The luminescence properties of indole derivatives are also of great interest. nih.gov For instance, new indole-based light-emitting oligomers have been synthesized that exhibit thermal stability and tunable emission spectra, making them suitable for use in OLEDs. nih.gov

Material Type Key Properties Potential Application Supporting Evidence
Indole-based oligomersThermally stable, tunable UV-vis absorption and photoluminescenceOrganic Light-Emitting Diodes (OLEDs)Highest luminance of 2536 cd/m² achieved in a device. nih.gov
Substituted ethenyl indolesSubstituent-dependent non-linear optical (NLO) propertiesNLO materialsStrong electron-withdrawing groups lead to large NLO responses. rsc.org
Organic Mixed Ionic-Electronic Conductors (OMIECs)High volumetric capacitance and electronic mobilityBioelectronic and neuromorphic devicesGoverns the amplification of electrical signals. nih.gov

This table summarizes the properties and potential applications of indole-based materials in organic electronics, providing a framework for the potential of this compound.

Indole and its derivatives are known for their intrinsic fluorescence, which can be sensitive to the local environment. nih.gov This property makes them excellent candidates for the development of fluorescent probes and chemical sensors. The amino group in this compound can act as a recognition site for analytes such as metal ions or protons (pH). Upon binding to an analyte, the electronic structure of the indole ring can be perturbed, leading to a change in its fluorescence properties, such as intensity or emission wavelength. nih.govmdpi.com

For example, indole-based chemosensors have been developed for the selective detection of various ions, including Cu²⁺, Zn²⁺, and F⁻. mdpi.comnih.govspectroscopyonline.com These probes often exhibit a "turn-on" fluorescence response, where the fluorescence is enhanced upon binding to the target ion. nih.gov Furthermore, indole-based probes have been successfully used for intracellular imaging, demonstrating their biocompatibility and utility in biological systems. mdpi.comnih.govrsc.org

Probe Type Target Analyte Response Mechanism Detection Limit Application
Indole-based colorimetric/fluorimetric probeCu²⁺"Turn-on" fluorescence8.93 x 10⁻⁸ MLiving cell imaging. nih.gov
Indole-based fluorescent chemosensorZn²⁺Fluorescence increment0.41 µMQuantification in real water samples and imaging in zebrafish. mdpi.com
Indole-based chemosensorF⁻Fluorescence enhancement3.2 nMBioimaging. spectroscopyonline.com
Ratiometric fluorescent pH probeH⁺ (pH)Ratiometric fluorescence emissionpKa 3.90Intracellular pH monitoring. rsc.org

This table illustrates the application of indole derivatives as fluorescent probes, highlighting the potential of this compound in this field.

Advanced Chemical Biology Tool Development (Chemical Focus)

The indole scaffold is a cornerstone in the development of molecules with significant biological activity. nih.govnih.gov The structural versatility of indole derivatives allows for the design of compounds that can interact with various biological targets. nih.gov While this article excludes therapeutic applications, the chemical principles behind the design of bioactive indole derivatives are relevant to the development of chemical biology tools.

For instance, the synthesis of indole derivatives as inhibitors of specific enzymes or as probes to study biological processes is a major area of research. nih.gov The functional groups on this compound, the amino and butenyl groups, provide handles for conjugation to other molecules, such as reporter tags or affinity labels, to create sophisticated tools for chemical biology research. The development of such tools enables the detailed investigation of cellular pathways and mechanisms of disease. mdpi.commdpi.com

Design of Molecular Probes for Mechanistic Biological Pathway Interrogation (excluding clinical relevance)

Molecular probes are essential tools for observing and understanding complex biological processes at the molecular level. The structure of this compound offers a promising foundation for the design of such probes. The indole ring itself possesses intrinsic fluorescence, which can be modulated by substitutions, making it a potential reporter moiety.

The primary amino group at the 6-position is a key functional handle. It can be readily derivatized with a variety of reporter groups, such as fluorophores, biotin, or spin labels, without significantly altering the core structure's interaction with potential biological partners. For instance, coupling with a fluorescent dye could yield a probe for visualizing the localization of its binding partners within a cell. The indole scaffold is known to be a component of molecules that interact with various biological systems, and derivatives have been developed as inhibitors for processes like bacterial quorum sensing. researchgate.net

Furthermore, the butenyl group at the N1 position can influence the molecule's conformational flexibility and lipophilicity, which are critical parameters for cell permeability and interaction with hydrophobic pockets in proteins. The double bond in the butenyl chain also offers a site for further chemical modification, potentially for attaching additional functional groups or for fine-tuning the electronic properties of the indole ring system.

The design of such probes would involve synthesizing derivatives where a reporter group is attached, typically via the 6-amino group. The resulting probes could then be used in in vitro systems, such as cell lysates or with purified proteins, to investigate binding interactions and to explore their role in specific, non-clinical biological pathways. Transcriptomic analysis has been used to identify pathways affected by indole derivatives, a technique that could be applied to understand the effects of newly designed probes. nih.gov

Table 1: Examples of Indole-Based Molecular Probes and Their Characteristics

Compound ClassReporter GroupBiological Target/ApplicationReference
Indole-2-carboxamidesPhenyl azide, BenzophenoneCannabinoid CB1 Receptor nih.gov
IndolylglyoxylamidesN/A (ligand binding studies)Benzodiazepine Receptor nih.gov
Substituted IndolesGFP (reporter strain)Bacterial Quorum Sensing researchgate.net

This table presents examples of related indole derivatives used as molecular probes to illustrate the potential applications of the subject compound.

Development of Affinity Labels for Target Identification (excluding clinical relevance)

Affinity labeling is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules. An affinity label is a molecule that resembles a specific ligand but contains a reactive functional group that can form a covalent bond with the target, thereby "labeling" it for subsequent identification. The structure of this compound is well-suited for transformation into an affinity label.

The butenyl side chain is a prime site for introducing a reactive electrophilic group. For example, the double bond could be epoxidized to create a reactive epoxide that can be attacked by nucleophilic residues (e.g., cysteine, histidine, lysine) in a protein's binding site. Alternatively, the terminal methyl group of the butenyl chain could be functionalized to introduce a good leaving group, creating an alkylating agent. Indole derivatives with alkylating functionalities have been successfully synthesized and used as affinity labels for receptors. nih.gov

Another advanced approach is photoaffinity labeling. In this technique, a photo-reactive group, such as a diazirine or an azide, is incorporated into the ligand. Upon irradiation with UV light, this group generates a highly reactive carbene or nitrene, which can form a covalent bond with nearby amino acid residues, even those that are relatively inert. The 6-amino group of this compound could be used as an attachment point for a linker connected to a photo-reactive moiety. Indole-2-carboxamides bearing photoactivatable functionalities have been developed as allosteric modulators for the cannabinoid CB1 receptor, demonstrating the feasibility of this approach for indole-based scaffolds. nih.gov

Once the target protein is covalently labeled by a derivative of this compound, it can be isolated and identified using techniques like mass spectrometry. This allows for the unambiguous identification of the biological targets of the parent molecule, which is a crucial step in understanding its mechanism of action in a non-clinical research context.

Table 2: Reactive Functionalities for Affinity Labeling and Their Potential Incorporation into this compound

Reactive FunctionalityPotential Modification on Parent CompoundMechanism of Action
EpoxideOxidation of the butenyl double bondForms covalent bond with nucleophilic amino acid residues.
Alkyl HalideFunctionalization of the butenyl chainAlkylates nucleophilic residues in the binding site.
Phenyl AzideAcylation of the 6-amino groupForms a reactive nitrene upon photolysis for covalent crosslinking.
BenzophenoneAcylation of the 6-amino groupForms a reactive triplet state upon photolysis for C-H insertion.

This table illustrates potential modifications to the subject compound to convert it into an affinity label, based on established chemical principles.

Analytical Methodologies for Quantitation, Purity, and Process Monitoring

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying 1-(But-2-en-1-yl)-1H-indol-6-amine. A reversed-phase HPLC method is typically suitable for this compound due to its moderate polarity. By using a C18 column, the nonpolar stationary phase interacts with the indole (B1671886) and butenyl groups, while a polar mobile phase allows for the elution of the compound. The amine functionality and the indole nitrogen can be protonated depending on the mobile phase pH, which can be adjusted to optimize peak shape and retention. UV detection is effective due to the chromophoric nature of the indole ring system.

A well-developed HPLC method can separate the main compound from potential impurities such as unreacted 6-aminoindole (B160974), by-products from the butenylation reaction, and any degradation products. Quantification is achieved by creating a calibration curve using certified reference standards.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient)
Gradient 20% to 80% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is well-suited for the analysis of volatile impurities and can also be used for purity assessment if the compound is thermally stable and sufficiently volatile. researchgate.netresearchgate.netnih.gov For this compound, derivatization may be necessary to increase volatility and improve peak shape, for example, by silylating the amine group. The choice of a mid-polarity column is appropriate to separate the target compound from related volatile substances. researchgate.net

GC-MS analysis provides valuable information on the mass-to-charge ratio of the compound and its fragments, aiding in the identification of unknown impurities. researchgate.netacs.org The fragmentation pattern would likely show characteristic ions corresponding to the indole ring and the loss of the butenyl group.

Table 2: Proposed GC Parameters for the Analysis of this compound

Parameter Value
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Injection Mode | Split (50:1) |

The "but-2-en-1-yl" substituent can exist as (E) and (Z) isomers (cis/trans isomers). While these are diastereomers and not enantiomers, their separation might be achievable on a chiral stationary phase, or more commonly on standard achiral phases under specific conditions. Supercritical Fluid Chromatography (SFC) is an effective technique for the separation of isomers and has advantages in terms of speed and reduced organic solvent consumption compared to HPLC. wvu.edumedwinpublishers.com

For the potential separation of the (E) and (Z) isomers of this compound, a polysaccharide-based chiral stationary phase could be screened with a mobile phase consisting of supercritical CO2 and a polar co-solvent like methanol (B129727) or ethanol. medwinpublishers.com The differing spatial arrangements of the butenyl group in the two isomers could lead to differential interactions with the chiral stationary phase, enabling their separation.

Table 3: Proposed SFC Parameters for Isomeric Separation

Parameter Value
Column Polysaccharide-based chiral column (e.g., Chiralpak series)
Mobile Phase Supercritical CO2 / Methanol with 0.1% Diethylamine
Gradient 5% to 40% Methanol over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C

| Detection | UV at 270 nm |

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid and non-destructive ways to quantify this compound and assess its purity.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the absolute concentration of a substance without the need for an identical reference standard of the analyte. americanpharmaceuticalreview.commdpi.comnih.govcore.ac.ukresearchgate.net By integrating the signals of the target compound against a certified internal standard of known concentration, a highly accurate quantification can be achieved. mdpi.com

For this compound, specific, well-resolved proton signals on the indole ring or the butenyl chain can be used for quantification. An internal standard with a simple spectrum that does not overlap with the analyte's signals, such as maleic acid or dimethyl sulfone, would be suitable. Careful selection of experimental parameters, such as a sufficiently long relaxation delay, is crucial for accurate quantification. nih.govcore.ac.uk

Table 4: Proposed qNMR Parameters for Absolute Quantification

Parameter Value
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic Acid
Relaxation Delay (d1) 30 s (or 5 x T1 of the slowest relaxing proton)
Pulse Angle 90°
Number of Scans 16 or higher for good signal-to-noise

| Data Processing | Baseline and phase correction prior to integration |

UV-Vis spectrophotometry is a straightforward and widely accessible technique for determining the concentration of this compound in solution, leveraging the strong UV absorbance of the indole nucleus. researchgate.net The concentration can be calculated using the Beer-Lambert law, provided the molar absorptivity of the compound at a specific wavelength is known. This is typically determined by creating a calibration curve with solutions of known concentrations.

Table 5: Proposed UV-Vis Spectrophotometry Parameters

Parameter Value
Instrument Double-beam UV-Vis Spectrophotometer
Solvent Ethanol or Methanol
Wavelength Range 200 - 400 nm
λmax (estimated) ~275 nm
Cuvette 1 cm path length, quartz

| Calibration | Five-point calibration curve using a certified standard |

On-Line Monitoring Techniques for Synthetic Processes (e.g., Flow Chemistry Applications)

The continuous synthesis of specialized chemical compounds like this compound in flow reactors necessitates robust, real-time analytical methodologies for process understanding and control. The integration of Process Analytical Technology (PAT) is crucial for ensuring reaction efficiency, product quality, and process safety. ispe.orgvalgenesis.com On-line monitoring techniques provide continuous data streams on critical process parameters (CPPs) and critical quality attributes (CQAs), enabling immediate adjustments to maintain optimal reaction conditions. adragos-pharma.com For the synthesis of N-alkenylated aminoindoles, key challenges include managing regioselectivity (N- vs. C-alkylation) and preventing byproduct formation, making real-time analysis indispensable. nih.gov

Flow chemistry, with its superior heat and mass transfer, offers a safe and efficient platform for such syntheses. cam.ac.uk When coupled with on-line monitoring tools like Fourier-transform infrared (FT-IR) spectroscopy and high-performance liquid chromatography (HPLC), a high degree of process control can be achieved. researchgate.netresearchgate.net

In-Situ FT-IR Spectroscopy

In-situ FT-IR spectroscopy is a powerful non-destructive technique for monitoring the progress of chemical reactions in real-time. mt.com By inserting an attenuated total reflectance (ATR) probe directly into the flow reactor, spectra of the reaction mixture can be collected continuously without sampling. cam.ac.uknih.gov

For the N-alkylation of 1H-indol-6-amine to form this compound, FT-IR spectroscopy can track the reaction by monitoring specific vibrational frequencies. The key transformations to monitor would be the consumption of the N-H bond of the indole starting material and the formation of the C-N and C=C bonds of the product.

Key Vibrational Bands for Monitoring:

Disappearance of N-H Stretch: The stretching vibration of the N-H bond in the starting material, 1H-indol-6-amine, typically appears in the 3400-3500 cm⁻¹ region. researchgate.net A decrease in the intensity of this peak over time indicates the consumption of the reactant.

Formation of C-N Stretch: The appearance of a new band corresponding to the newly formed C-N bond of the butenyl group on the indole nitrogen.

C=C Stretch of Alkenyl Group: The appearance of the C=C stretching vibration from the but-2-en-1-yl group, typically around 1640-1680 cm⁻¹.

Aromatic C-N Stretch: Changes in the aromatic C-N stretching vibration of the amino group upon N-alkylation can also be monitored.

By creating a calibration model, the concentration of reactants and products can be determined from the spectral data in real-time.

Table 1: Hypothetical In-Situ FT-IR Data for the Flow Synthesis of this compound

This table illustrates how data from an in-situ FT-IR probe could be used to monitor the reaction progress by tracking the normalized peak area of the key N-H stretch of the starting material.

Residence Time (min)Normalized N-H Peak Area (3450 cm⁻¹)Reaction Conversion (%)
01.000
20.7822
40.5545
60.3169
80.1585
100.0595

On-Line High-Performance Liquid Chromatography (HPLC)

While FT-IR provides excellent information on functional group changes and reaction kinetics, on-line HPLC offers quantitative data on the concentration of individual components in the reaction mixture, including reactants, products, intermediates, and byproducts. nih.govcetjournal.it

In a typical setup, an automated sampling interface periodically draws a small volume from the flow stream, quenches the reaction, dilutes the sample, and injects it into the HPLC system. ispe.org A reversed-phase HPLC method would be suitable for separating the relatively nonpolar indole derivatives. acs.orgresearchgate.net

Application in Synthesis Monitoring:

Quantitation: By using pre-calibrated response factors, the exact concentration of 1H-indol-6-amine and this compound can be determined at various points along the flow path (or over time). nih.gov

Purity Assessment: On-line HPLC can detect and quantify impurities, such as C-alkylated isomers or unreacted starting materials, providing a real-time assessment of product purity. helixchrom.comresearchgate.net

Optimization: The data allows for rapid optimization of process parameters like temperature, pressure, and residence time to maximize yield and purity.

A typical method might use a C18 column with a gradient elution of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA), with UV detection at a wavelength suitable for indole compounds (e.g., 280 nm). cetjournal.it

Table 2: Illustrative On-Line HPLC Data for Quantitation and Purity Analysis

This table shows hypothetical quantitative results from an on-line HPLC system, providing detailed insights into reaction performance.

Residence Time (min)1H-indol-6-amine Conc. (M)Product Conc. (M)Purity by Area %
00.1000.0000.0
20.0790.02095.2
40.0570.04196.5
60.0330.06497.0
80.0160.08197.6
100.0050.09297.9

By combining the kinetic data from in-situ FT-IR with the quantitative and purity data from on-line HPLC, a comprehensive understanding and tight control over the continuous synthesis of this compound can be achieved. This integrated PAT approach is fundamental to modern, efficient chemical manufacturing. researchgate.net

Conclusion and Future Research Directions

Synthesis and Structural Characterization Summary for 1-(But-2-en-1-yl)-1H-indol-6-amine

The synthesis of this compound is most plausibly achieved through the N-alkylation of 6-aminoindole (B160974). This reaction involves the deprotonation of the indole (B1671886) nitrogen of 6-aminoindole, followed by nucleophilic attack on a 1-halobut-2-ene, such as crotyl bromide. The use of a base is critical for generating the indolide anion.

A proposed synthetic pathway is outlined below:

Table 1: Proposed Synthesis of this compound

StepReactantsReagents & ConditionsProduct
16-Aminoindole, 1-bromo-2-butene (Crotyl bromide)Sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF), 0°C to room temperature.This compound

Structural characterization is essential to confirm the identity and purity of the synthesized compound. Based on analogous structures, the following spectroscopic data would be anticipated. nih.govnih.gov

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the indole ring, a distinct set of signals for the butenyl group (CH₃, CH=CH, N-CH₂), and signals for the amine (NH₂) protons. The coupling constants of the vinyl protons would determine the E/Z stereochemistry of the double bond.
¹³C NMR Resonances for the eight carbon atoms of the indole core and the four carbons of the butenyl substituent. The chemical shifts would be influenced by the electron-donating amine group.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂), which is 186.25 g/mol .
Infrared (IR) Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C=C stretching of the alkene and aromatic ring, and C-N stretching.

Unresolved Synthetic Challenges and Opportunities for Novel Transformations

The synthesis of this compound is not without its challenges, which also present opportunities for methodological innovation.

Regioselectivity: A primary challenge in the alkylation of 6-aminoindole is achieving regioselectivity. Alkylation can potentially occur at the N1 position of the indole ring or the N6 position of the amine group. Controlling the reaction conditions (e.g., choice of base, solvent, and temperature) is crucial to favor the desired N1-alkylation. The weak nucleophilicity of the indole nitrogen can make this a difficult transformation. mdpi.com

Control of Stereochemistry: The but-2-en-1-yl (crotyl) group can exist as either the (E) or (Z) isomer. The choice of starting material (e.g., (E)- or (Z)-1-bromobut-2-ene) and the reaction mechanism (Sɴ2 vs. Sɴ2') will influence the stereochemistry of the final product. Developing highly stereoselective synthetic methods would be a significant advancement.

Novel Transformations: The presence of both a primary amine and an alkene functionality opens the door to novel intramolecular reactions. For instance, acid-catalyzed or metal-mediated cyclization could lead to the formation of complex, fused polycyclic indole derivatives, which are significant in medicinal chemistry. nih.govresearchgate.net

Advanced Theoretical Modeling for Predictive Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound before engaging in extensive lab work.

Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure, predict spectroscopic data (NMR, IR), and determine the relative stabilities of the (E) and (Z) isomers. acs.org

Reaction Pathway Modeling: Theoretical modeling can elucidate the reaction mechanisms of potential synthetic routes, helping to predict regioselectivity and identify the most energetically favorable pathways. This can guide the optimization of reaction conditions to maximize the yield of the desired product.

Predicting Excited State Properties: Understanding the electronically excited states through methods like time-dependent DFT (TD-DFT) can predict the compound's absorption and fluorescence properties. nih.gov This is crucial for designing potential applications in materials science, such as fluorescent probes or organic electronics. nih.gov

Emerging Avenues in Non-Biological Applications and Interdisciplinary Research

While indole derivatives are renowned for their biological activity, the unique structure of this compound suggests potential in non-biological fields.

Materials Science: The combination of a fluorescent indole core and a polymerizable alkene side chain makes this compound a candidate for creating novel polymers. These materials could possess interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) or as sensors. The amino group provides a site for further functionalization to fine-tune these properties.

Corrosion Inhibition: Aminoindoles have been investigated as corrosion inhibitors for metals. The nitrogen atoms can coordinate with the metal surface, and the planar indole ring can form a protective film. This compound could be explored for its efficacy in protecting steel or other alloys in various environments.

Synthetic Intermediates: The molecule serves as a versatile building block. The primary amine can be transformed into a wide array of functional groups, while the alkene is available for addition reactions, metathesis, or polymerization, making it a valuable intermediate for more complex molecular architectures. nih.govmdpi.com

Prospects for Green and Sustainable Synthesis of Indole Derivatives

Future research should prioritize the development of environmentally benign synthetic methods for this compound and related compounds.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. tandfonline.com Applying this technology to the N-alkylation of 6-aminoindole could offer a more efficient and greener synthetic route.

Catalytic Approaches: The use of catalytic amounts of non-toxic metals or organocatalysts can replace stoichiometric reagents, minimizing waste. For instance, palladium-catalyzed N-alkylation is a known method for forming N-substituted indoles. mdpi.com

Green Solvents: Replacing hazardous organic solvents like DMF with greener alternatives such as water, ethanol, or ionic liquids would substantially improve the environmental profile of the synthesis. europub.co.ukresearchgate.net Research into phase-transfer catalysis could enable reactions in biphasic systems, simplifying product isolation and solvent recycling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.